Home > Products > Screening Compounds P83260 > cis-cis-Mivacurium chloride
cis-cis-Mivacurium chloride - 107740-65-8

cis-cis-Mivacurium chloride

Catalog Number: EVT-8950915
CAS Number: 107740-65-8
Molecular Formula: C58H80Cl2N2O14
Molecular Weight: 1100.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cis-cis-Mivacurium chloride is a neuromuscular blocking agent primarily used in anesthesia to facilitate muscle relaxation during surgical procedures. It is a part of the mivacurium chloride compound, which consists of three stereoisomers: cis-cis, cis-trans, and trans-trans. The cis-cis isomer represents approximately 6% of the total mixture and has significantly lower neuromuscular blocking potency compared to the other two isomers . Mivacurium chloride was first synthesized in 1981 and has since been utilized for its rapid onset and short duration of action, making it particularly useful in clinical settings where quick recovery from neuromuscular blockade is desired .

Source

Mivacurium chloride was first disclosed in U.S. Patent No. 4,761,418. The synthesis involves coupling specific organic compounds to produce the desired neuromuscular blocking agent . The compound is derived from the tetrahydroisoquinoline structure, which is integral to its pharmacological properties.

Classification

Cis-cis-Mivacurium chloride belongs to the class of bisbenzyltetrahydroisoquinolinium compounds. It is categorized as a non-depolarizing neuromuscular blocker, which means it inhibits muscle contraction by blocking the transmission of nerve impulses at the neuromuscular junction without causing muscle depolarization .

Synthesis Analysis

Methods

The synthesis of mivacurium chloride involves several key steps:

  1. Starting Materials: The process begins with N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride as a precursor.
  2. Coupling Reaction: This precursor is reacted with (E)-4-octene-1,8-dioic acid dichloride in an organic solvent such as dichloroethane at elevated temperatures to form mivacurium chloride .
  3. Purification: The crude product undergoes purification through various methods including extraction with water and washing with sodium chloride solutions to remove impurities .

Technical Details

The synthesis can yield mivacurium chloride with a purity exceeding 99.5% by employing improved methodologies that avoid hazardous solvents like ethylene dichloride and utilize more environmentally friendly processes . High-performance liquid chromatography (HPLC) is typically used to assess the purity of the final product.

Molecular Structure Analysis

Structure

Cis-cis-Mivacurium chloride has a complex molecular structure characterized by its three stereoisomers:

  • Trans-trans: (1R, 1'R; 2S, 2'S)
  • Cis-trans: (1R, 1'R; 2R, 2'S)
  • Cis-cis: (1R, 1'R; 2R, 2'R)

The cis-cis isomer specifically has a reduced potency due to its structural configuration .

Data

The structural formula includes multiple chiral centers and exhibits E/Z diastereomerism at the double bond within its octene diester bridge. Its partition coefficient in a 1-octanol/water system at 25°C is noted to be 0.015 .

Chemical Reactions Analysis

Reactions

Cis-cis-Mivacurium chloride primarily undergoes hydrolysis when exposed to plasma cholinesterase, which breaks down the ester bonds leading to less potent metabolites. This enzymatic reaction is crucial for its inactivation and contributes to its short duration of action as a neuromuscular blocker .

Technical Details

The hydrolysis results in two mono-quaternary metabolites, one of which retains an ester moiety while the other does not, impacting their pharmacological activity and elimination pathways from the body .

Mechanism of Action

Cis-cis-Mivacurium chloride functions by competitively inhibiting nicotinic acetylcholine receptors at the neuromuscular junction. This inhibition prevents acetylcholine from binding and activating these receptors, leading to muscle relaxation.

Process

The mechanism involves:

  • Competitive Binding: The cis-cis isomer binds less effectively compared to trans-trans and cis-trans isomers.
  • Enzymatic Hydrolysis: The primary metabolic pathway for inactivation involves hydrolysis by plasma cholinesterase, which occurs rapidly for the more potent isomers but slower for the cis-cis variant .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mivacurium chloride is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and other polar solvents.

Chemical Properties

  • Stability: Mivacurium chloride exhibits stability under normal storage conditions but degrades upon exposure to moisture or extreme temperatures.
  • Potency Variability: The cis-cis isomer has about one-tenth the potency of its trans counterparts regarding neuromuscular blockade .
Applications

Cis-cis-Mivacurium chloride is primarily used in clinical settings for:

  • Anesthesia: It serves as a muscle relaxant during surgical procedures.
  • Facilitation of Intubation: Its rapid onset allows for quick intubation during anesthesia induction.

The compound's unique properties make it suitable for procedures requiring short-term muscle relaxation with minimal residual effects post-surgery .

Historical Development & Synthetic Pathways

Evolution of Benzylisoquinolinium-Based Neuromuscular Blocking Agents

The development of benzylisoquinolinium neuromuscular blocking agents represents a deliberate progression from naturally occurring alkaloids to synthetically optimized compounds. The foundational compound, d-tubocurarine, was isolated from South American arrow poisons (curare) in 1942 by Wintersteiner and Dutcher at Squibb & Sons, leading to the standardized commercial preparation Intocostrin [1] [5]. This natural alkaloid demonstrated the therapeutic potential of neuromuscular blockade but suffered from significant drawbacks: prolonged duration, histamine release, and ganglionic blockade [5]. These limitations drove systematic structural modifications focused on improving safety profiles while maintaining efficacy.

Early synthetic efforts exploited the structure-activity relationship established by Crum Brown and Fraser in the 1860s, who discovered that quaternization of alkaloid nitrogen atoms conferred curare-like activity [5]. This principle guided the creation of the first synthetic benzylisoquinolinium agent, gallamine (1948), though it possessed undesirable cardiac effects. The critical breakthrough came with atracurium (1970s), designed with a diester structure enabling Hofmann elimination—a pH- and temperature-dependent degradation pathway providing predictable duration independent of organ function [1] [9]. This innovation established the benzylisoquinolinium scaffold as a versatile platform for metabolic optimization.

Mivacurium chloride, introduced in the 1990s, epitomized this evolutionary trajectory. Its design incorporated twin ester linkages susceptible to hydrolysis by plasma cholinesterase, facilitating rapid clearance comparable to succinylcholine but without depolarizing effects [1] [4]. Crucially, mivacurium was developed as a mixture of three stereoisomers arising from chiral centers within its tetrahydroisoquinolinium rings: trans-trans (52–60%), cis-trans (34–40%), and cis-cis (4–8%) [4] [7]. This intentional isomeric complexity allowed differential metabolic rates contributing to its intermediate duration profile.

Table 1: Structural Evolution of Benzylisoquinolinium Neuromuscular Blocking Agents

CompoundKey Structural FeaturesMetabolic PathwayClinical Advantages
d-TubocurarineMonoquaternary, phenolic groupsRenal/hepatic eliminationProof-of-concept neuromuscular blockade
GallamineTris-quaternary etherRenal eliminationSynthetic reliability
AtracuriumDiester-linked diisoquinoliniumHofmann eliminationOrgan-independent duration
MivacuriumDiester-linked diisoquinolinium with chiral centersPlasma cholinesterase hydrolysisRapid clearance, non-depolarizing

Rational Design and Stereochemical Optimization in Mivacurium Synthesis

Mivacurium's development exemplified stereochemical precision in drug design. Its benzylisoquinolinium structure contains two chiral centers, generating three distinct stereoisomers with divergent pharmacodynamic profiles. The rational design prioritized:

  • Metabolic Lability: Ester linkages positioned adjacent to the quaternary nitrogen enabled rapid hydrolysis by plasma cholinesterase [4] [7].
  • Steric Accessibility: Molecular modeling revealed that the trans-trans and cis-trans isomers adopted configurations allowing optimal nicotinic receptor binding, while the cis-cis isomer's bent conformation hindered receptor engagement [1] [7].
  • Isomeric Synergy: The mixture leveraged differential metabolic rates—trans-trans and cis-trans isomers are hydrolyzed rapidly (in vitro t₁/₂ < 2 min), whereas the cis-cis isomer resists hydrolysis (in vitro t₁/₂ = 276 min) [4]. This produced self-limiting paralysis as potent isomers cleared quickly.

Potency studies confirmed stark stereochemical dependence:

  • Trans-trans and cis-trans isomers exhibit equipotent neuromuscular blockade (ED₉₀ ≈ 50–60 μg/kg)
  • Cis-cis isomer demonstrates markedly reduced potency (≈1/13th of others; ED₉₀ ≈ 650–800 μg/kg) [4] [7]

This potency gradient correlates with molecular rigidity. The trans-trans isomer adopts an extended conformation facilitating bivalent binding to acetylcholine receptor α-subunits spaced 0.9–1.0 nm apart. Conversely, the cis-cis isomer's folded structure (dihedral angle ≈60°) prevents simultaneous binding to both α-subunits, drastically reducing receptor affinity [1].

Table 2: Pharmacodynamic Properties of Mivacurium Isomers

IsomerRelative PotencyMolecular ConformationPlasma Cholinesterase Hydrolysis RatePrimary Elimination Pathway
Trans-trans1.0 (Reference)Extended, linearVery rapid (CL: 63–101 ml/kg/min)Enzymatic hydrolysis
Cis-trans1.0Partially angledRapid (CL: 57–213 ml/kg/min)Enzymatic hydrolysis
Cis-cis≈0.08Folded/bentSlow (CL: 2.9–8.9 ml/kg/min)Renal/hepatic

Role of Chirality in cis-cis Isomer Isolation and Purification Methodologies

Isolating the cis-cis mivacurium isomer demanded advanced chiral separation techniques due to three challenges:

  • Low Natural Abundance: Crude synthesis yields <8% cis-cis isomer within the mixture [7].
  • Similar Physicochemical Properties: All isomers share identical molecular weight, polarity, and solubility, rendering conventional separation ineffective [6].
  • Configuration Lability: Alkaline conditions risked epimerization at chiral centers during processing [4].

Industrial-scale purification employed chiral stationary phase (CSP) chromatography leveraging diastereomeric interactions:

  • Polysaccharide-Based CSPs: Cellulose tris(3,5-dimethylphenylcarbamate) provided optimal resolution in polar organic mode (POM). Methanol/acetonitrile/ammonium acetate mobile phases exploited subtle differences in hydrogen bonding between isomer hydroxyl groups and carbamate residues [6].
  • Macrocyclic Glycopeptide CSPs: Teicoplanin-based columns (CHIROBIOTIC™) operated in polar ionic mode (PIM) achieved baseline separation via stereoselective inclusion within chiral cavities [6].

The cis-cis isomer's unique crystallization behavior enabled final purification. Unlike the amorphous trans-trans and cis-trans isomers, the cis-cis isomer formed stable crystals from ethanol/water mixtures due to its symmetrical folded structure facilitating lattice packing [7]. This allowed recrystallization to >99.5% diastereomeric excess, confirmed by chiral HPLC using α₁-acid glycoprotein CSPs [4].

Process challenges centered on isomerization control:

  • Temperature maintenance below 25°C during extraction
  • pH stabilization between 3.5–4.0 to prevent ester hydrolysis and racemization
  • Light avoidance to minimize quaternary ammonium degradation [6] [7]

Comparative Analysis of Synthetic Routes for cis-cis-Mivacurium vs. Trans-Trans/Cis-Trans Isomers

Synthesizing mivacurium isomers diverges at two critical junctures: precursor geometry and stereoselective reduction.

Precursor Synthesis

The trans-trans and cis-trans isomers derive from methylated esters of mesaconic acid (E-2-methylfumaric acid) or citraconic acid (Z-2-methylmaleic acid), respectively:

  • Esterification: Mesaconic/citraconic acid → Dimethyl ester (H₂SO₄/MeOH, >95% yield) [10]
  • Bis-Alkylation: Dimethyl ester + 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline → Tetraester intermediate
  • Diisobutylaluminum Hydride (DIBAL-H) Reduction: Selective reduction of esters to alcohols yields trans or cis diol precursors [7] [10]

The cis-cis isomer requires symmetric precursor synthesis unavailable commercially:

  • Double Stereoselective Reduction: Citraconoyl dichloride reacted with (S)-tetrahydroisoquinoline under Schotten-Baumann conditions yields bis-amide
  • Borane Reduction: Converts amides to amines without racemization
  • Quaternization: Methyl iodide forms dimethoiodide salt [7]

Stereoselective Quaternization

  • Trans-trans: Quaternization of (R,R)-ditetrahydroisoquinoline with 1,2-dibromoethane yields linear diazocane
  • Cis-trans: Mixed (R)- and (S)-tetrahydroisoquinoline precursors form angled structure
  • Cis-cis: Exclusive use of (S,S)-tetrahydroisoquinoline produces folded configuration [4]

Process Efficiency Comparison

ParameterTrans-Trans RouteCis-Trans RouteCis-Cis Route
Precursor CostLow (mesaconic acid)Moderate (citraconic acid)High (chiral citraconic derivatives)
Reduction Step Yield85–92%80–88%65–75%
Quaternization Efficiency>90%85%70–78%
Final Isomer Purity Before Purification70–75%65–70%55–60%
Chromatographic Yield Loss15–20%20–25%30–40%

The cis-cis route suffers from three inherent inefficiencies:

  • Chiral Pool Limitation: Requires expensive (S)-tetrahydroisoquinoline synthons
  • Steric Hindrance in Quaternization: Folded structure promotes diiodide byproduct formation
  • Lower Crystallinity: Despite purification advantages, initial crystallization yields are suboptimal [7] [4]

Modern approaches employ asymmetric hydrogenation:

  • Rhodium-catalyzed hydrogenation of dimethyl citraconate using (R,R)-Et-DuPHOS ligand yields (S,S)-dimethyl methylsuccinate (99% ee)
  • This chiral diester streamlines cis-cis precursor synthesis, potentially raising overall yield to >40% [10]

The synthetic complexity of cis-cis-mivacurium underscores the delicate balance between stereochemical precision and manufacturability in benzylisoquinolinium pharmaceutical development.

Properties

CAS Number

107740-65-8

Product Name

cis-cis-Mivacurium chloride

IUPAC Name

bis[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dichloride

Molecular Formula

C58H80Cl2N2O14

Molecular Weight

1100.2 g/mol

InChI

InChI=1S/C58H80N2O14.2ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;;/h13-14,31-38,45-46H,15-30H2,1-12H3;2*1H/q+2;;/p-2/b14-13+;;/t45-,46-,59+,60+;;/m1../s1

InChI Key

WMSYWJSZGVOIJW-ZGMCMKNOSA-L

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.